Bepiastine
Description
Overview of Academic Research on Bepiastine
Academic research on this compound spans various areas, reflecting its potential interactions and properties. Studies have explored its inclusion in diverse compound libraries used in computational screening techniques, such as molecular docking. For instance, this compound was identified as a potential inhibitor against Kinesin family member 2C (KIF2C), a protein found to have aberrant expression in certain cancer types like glioma. researchgate.net This indicates research interest in this compound's potential as a therapeutic target or lead compound in specific disease contexts. The compound has also appeared in lists of biologically active substances considered for use in pharmaceutical preparations and drug delivery systems research. google.comgoogle.comgoogleapis.comgoogle.comcbsa-asfc.gc.ca
Historical Context of this compound Discovery and Development Research
The historical context of this compound research is intertwined with broader efforts in drug discovery and the investigation of various chemical compounds for potential biological activity. While specific details regarding the initial synthesis or dedicated discovery program for this compound are not extensively detailed in the provided information, its presence in historical and contemporary compound lists suggests its emergence within the landscape of pharmaceutical research over time. google.comgoogle.comgoogleapis.comgoogle.comcbsa-asfc.gc.ca The development research surrounding compounds like this compound often involves evaluating their properties and potential applications within different therapeutic areas or formulation strategies. google.comgoogle.com
Early Research Endeavors and Initial Investigations
Evolution of Research Paradigms Relevant to this compound
The research paradigms relevant to the study of compounds like this compound have evolved significantly. Historically, drug discovery often relied on more serendipitous findings or empirical screening methods. ebsco.com The evolution has moved towards more systematic and hypothesis-driven approaches, including high-throughput screening and computational techniques. researchgate.netresearchgate.netnumberanalytics.compaperpal.comrcs.ac.ukresearchgate.net The application of structure-based virtual screening and molecular docking, as seen in the research identifying this compound as a potential KIF2C inhibitor, exemplifies the shift towards computational paradigms in identifying potential drug candidates based on their predicted interactions with biological targets. researchgate.net This represents a move from purely observational or in vivo studies to integrating in silico methods to guide experimental research. The understanding of research paradigms, encompassing ontological, epistemological, and methodological considerations, is crucial as it guides how researchers approach problems and interpret findings in fields like drug discovery and medicinal chemistry. researchgate.netnumberanalytics.compaperpal.comrcs.ac.ukresearchgate.net
Key Milestones in this compound Research History
Identifying specific, isolated key milestones solely for this compound research based on the provided information is challenging, as the compound often appears within broader lists or studies focused on larger sets of compounds or methodologies. However, its inclusion in various databases and patent applications over time can be considered a form of milestone, indicating its continued presence and evaluation within the research landscape. google.comgoogle.comgoogleapis.comgoogle.comcbsa-asfc.gc.ca A notable recent example of a research finding involving this compound is its identification as a potential inhibitor of KIF2C through computational screening, suggesting a renewed or ongoing interest in exploring its biological activity against specific targets. researchgate.net This highlights a milestone in the application of modern computational research techniques to evaluate existing compounds like this compound for new potential uses.
Detailed Research Findings:
Research utilizing computational methods has provided insights into the potential interactions of this compound with biological targets. In a study employing structure-based virtual screening and molecular docking to identify potential inhibitors against KIF2C, this compound showed a docking energy of -5.2 kcal/mol. researchgate.net This value suggests a favorable predicted binding affinity to the KIF2C protein target within the context of this specific computational model.
Table 1: Selected Compounds and Docking Energies Against KIF2C
| S. No. | Compound | Energy (kcal/mol) |
| 75 | Tolmesoxide | -5.5 |
| 76 | This compound | -5.2 |
| 77 | Fodipir | -4.6 |
| 78 | Ertiprotafib | -4.5 |
| 79 | Lividomycin | -4.3 |
Source: Adapted from Hussein et al., 2023. researchgate.net
This finding positions this compound among a list of compounds identified computationally as potential KIF2C inhibitors, warranting further investigation in this area. researchgate.net
Table 2: Physicochemical Parameters of this compound
Source: Adapted from Hussein et al., 2023. researchgate.net
These physicochemical parameters are relevant in the context of drug design and development research, influencing factors such as solubility and potential bioavailability. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
6-[2-(dimethylamino)ethyl]pyrido[2,3-b][1,5]benzothiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-18(2)10-11-19-13-7-3-4-8-14(13)21-15-12(16(19)20)6-5-9-17-15/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJVHFRQFCLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC3=C(C1=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864230 | |
| Record name | Bepiastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10189-94-3 | |
| Record name | Bepiastine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010189943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bepiastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEPIASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QK773Y96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interaction Studies of Bepiastine
Elucidation of Bepiastine's Molecular Mechanism of Action
The molecular mechanism of action of this compound is centered on its interaction with histamine (B1213489) receptors, particularly the H1 subtype.
Primary Receptor Binding and Antagonism (e.g., Histamine H1 Receptor)
This compound functions as a potent and selective antagonist of the histamine H1 receptor. nih.gov This antagonism involves binding to the H1 receptor, thereby preventing histamine from binding and activating the receptor. The H1 receptor is a G protein-coupled receptor that plays a key role in mediating the effects of histamine in allergic reactions, including symptoms such as itching, sneezing, and vasodilation. By blocking histamine's action at the H1 receptor, this compound helps to alleviate these allergic responses. nih.gov
Investigation of Receptor Selectivity Profiles (e.g., negligible affinity for Histamine H3, α1-, α2-, β-adrenergic, serotonin (B10506) (5-HT2), muscarinic, and benzodiazepine (B76468) receptors)
Studies have indicated that this compound exhibits high selectivity for the H1 receptor, with minimal effects on other receptors. nih.gov This selectivity is a crucial aspect of its pharmacological profile, contributing to a reduced likelihood of off-target effects. While general statements regarding negligible affinity for other receptors, including muscarinic, benzodiazepine, and beta-adrenergic receptors, have been made in the context of selective H1 antagonists, detailed research findings providing specific binding affinity data (such as Ki values) for this compound across the entire panel of receptors listed in the outline (Histamine H3, α1-, α2-, β-adrenergic, serotonin (5-HT2), muscarinic, and benzodiazepine receptors) were not specifically available in the consulted literature. nih.govworktribe.com However, the reported high selectivity for the H1 receptor suggests a limited interaction with these other receptor systems. nih.gov
Advanced Receptor Binding Kinetics
The interaction between a ligand and a receptor can be described by kinetic parameters: the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants determines the equilibrium dissociation constant (K_D), which is a measure of binding affinity. researchgate.netnih.gov A lower K_D value indicates higher binding affinity. While the importance of these kinetic parameters for the action and duration of effect of antihistamines targeting the H1 receptor is recognized in pharmacological research, specific detailed research findings, including numerical values for the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D) for this compound binding to the H1 receptor, were not found in the consulted literature. nih.gov The residence time (1/k_off) at the receptor is considered a key factor contributing to the long duration of action observed with some second-generation antihistamines. nih.gov
Association Rate Constants (k_on)
The association rate constant (k_on) describes the rate at which a ligand binds to its receptor to form a complex. researchgate.netnih.gov A higher k_on value indicates a faster rate of binding.
Specific data for this compound's k_on at the H1 receptor was not available in the consulted literature.
Dissociation Rate Constants (k_off)
The dissociation rate constant (k_off) describes the rate at which the ligand-receptor complex dissociates. researchgate.netnih.gov A lower k_off value indicates a slower rate of dissociation, leading to a longer residence time of the ligand on the receptor. nih.gov
Specific data for this compound's k_off at the H1 receptor was not available in the consulted literature.
Equilibrium Dissociation Constant (K_D) in Ligand-Receptor Systems
The equilibrium dissociation constant (K_D) represents the ratio of the dissociation rate constant to the association rate constant (K_D = k_off / k_on). researchgate.netnih.gov It is a measure of the affinity between the ligand and the receptor at equilibrium. A lower K_D value signifies a higher affinity. researchgate.net
Methodologies for Kinetic Analysis (e.g., Label-Free Quantification)
Kinetic analysis of receptor-ligand interactions is crucial for understanding the dynamic binding events between molecules like this compound and its target receptors. Methodologies such as label-free quantification (LFQ) are employed in proteomics to compare protein abundances across different samples without the need for isotopic labeling. bioinfor.comgithub.io LFQ can be based on either precursor ion intensity or spectral counting. bioinfor.comgithub.io While simpler than label-based approaches, LFQ requires careful experimental control to ensure accuracy and precision. bioinfor.com Algorithms like MaxLFQ measure chromatographic ion intensities for comparing protein levels. github.io Another LFQ method, Minora, has shown improved accuracy and sensitivity compared to previous approaches like spectral counting and "Top N" quantification. lcms.cz These techniques can be applied to study how this compound might influence the abundance of proteins involved in receptor signaling pathways or other cellular processes. Hydrogen/deuterium exchange (HDX) is another method that can be used to study ligand-receptor interactions by identifying changes in the hydrogen bonding network upon binding. plos.orgfrontiersin.org
Modulation of Downstream Signaling Pathways and Cellular Responses
Beyond its primary interaction with the H1 receptor, this compound can modulate downstream signaling pathways and cellular responses involved in allergic inflammation. ontosight.aiarvojournals.org
Pathways Beyond Primary Receptor Interactions (e.g., allergic inflammation pathways)
Allergic inflammation is a complex process involving the activation of various immune cells, including mast cells, eosinophils, and T-cells, which release inflammatory mediators like cytokines, chemokines, and IgE antibodies. allergyasthmanetwork.orgnih.gov This process can lead to inflammation in the airways and other tissues. allergyasthmanetwork.org Histamine, released from mast cells, plays a key role in early-phase allergic reactions by binding to histamine receptors, including H1 and H2 receptors. nih.govwikidoc.org H1 receptor activation promotes the expression of NF-κB, a transcription factor regulating inflammatory processes. wikidoc.org H2 receptors are positively coupled to adenylate cyclase and stimulate cAMP production, leading to protein kinase A activation, which affects protein activity and can influence processes like vasodilation and inhibition of cytokine production. wikidoc.org Allergic reactions can progress to a late phase characterized by the recruitment and activation of T helper type 2 (Th2) cells, eosinophils, basophils, and other leukocytes, along with persistent mediator production. nih.govnih.gov Th2 cells secrete cytokines such as IL-4, IL-5, and IL-13, which contribute to IgE synthesis and eosinophilic inflammation. nih.govmdpi.com Targeting IL-5, a key cytokine in type 2 inflammation, has shown promise in reducing eosinophilia and exacerbations in severe asthma. gsk.comnih.gov
Preclinical Research Methodologies and Models in Bepiastine Studies
In Vitro Experimental Models for Bepiastine Research
In vitro studies, conducted outside of a living organism, are fundamental in the initial assessment of a compound's interaction with biological targets and systems neuralink.com.
Cell-based assay systems are widely used in preclinical research to investigate the effects of compounds on specific cell types or cellular processes als.netneuralink.com. These assays can provide insights into a compound's mechanism of action, potency, and selectivity at the cellular level nih.gov. Applications include studying cell viability, proliferation, migration, adhesion, and the modulation of specific signaling pathways creative-biolabs.comthermofisher.comresearchgate.net. For instance, cell adhesion assays can determine how a compound affects the ability of cells to adhere to a surface or other cells, a process critical in various physiological and pathological conditions creative-biolabs.com. Cell migration and invasion assays, often using methods like the scratch assay or Boyden chambers, are employed to study the movement of cells, relevant in processes like wound healing and cancer metastasis thermofisher.comresearchgate.net. The development of cell-based assays involves screening different cell lines to identify suitable substrates that provide a relevant and dynamic response to the compound being tested nih.gov. These assays can also be used to quantify protein expression and assess the stability and efficacy of compounds nih.gov.
Here is an example of data that might be presented in a cell-based assay study:
| Cell Line | Assay Type | Key Finding Example |
| [Specific Cell Line] | Cell Viability | [Percentage] viability at [Concentration] of this compound |
| [Specific Cell Line] | Receptor Binding | Binding affinity ([Ki] or [IC50]) |
| [Specific Cell Line] | Functional Assay | Modulation of [Pathway/Process] |
Organ-on-a-chip (OoC) systems represent advanced in vitro models that aim to mimic the complex structures and functions of living human organs harvard.edufrontiersin.orgmdpi.comwikipedia.orgmicronit.com. These microfluidic devices contain channels lined with living human cells, designed to recapitulate organ-level physiology and disease states harvard.edufrontiersin.orgmdpi.com. OoC technology offers a more physiologically relevant environment compared to traditional 2D cell cultures by incorporating features like mechanical forces and fluid flow mdpi.commicronit.com. They can be used to study organ-specific responses to compounds, investigate disease mechanisms, and assess drug efficacy and toxicity with higher accuracy than conventional cell culture methods harvard.edufrontiersin.orgmdpi.com. Some OoC models can even integrate multiple organ systems to simulate inter-organ interactions frontiersin.org. While still a developing technology, OoC systems hold promise for reducing the reliance on animal models and improving the predictability of preclinical studies frontiersin.orgmdpi.com.
In Vivo Animal Models in this compound Research
In vivo studies, conducted within living organisms, are essential for evaluating the systemic effects of a compound, including its pharmacodynamics and pharmacokinetics, as well as potential toxicity in a complex biological system wikipedia.orgneuralink.com. Animal models are chosen based on their relevance to the human condition being studied wikipedia.org.
Rodent models, such as mice and rats, are the most commonly used animals in preclinical research due to their relatively low cost, ease of handling, and well-characterized genetics jubilantbiosys.comfrontiersin.orgresearchgate.net. They are widely employed to study various diseases and evaluate the in vivo effects of potential drug candidates frontiersin.orgresearchgate.net. Rodent models can effectively simulate characteristics of human diseases, providing valuable data on efficacy and safety frontiersin.org. For example, rodent models are used in cardiovascular disease research, including models for hypertensive heart disease frontiersin.org. They are also utilized in studies of neurological and psychiatric disorders, as well as inflammatory conditions jubilantbiosys.comscielo.brfrontiersin.org. Genetic modification techniques have further enhanced the utility of rodent models, allowing for the creation of models that better mimic specific human diseases researchgate.netinvivobiosystems.com.
Here is an example of how data from rodent studies might be presented:
| Animal Model | Disease Model/Study Area | Key Finding Example |
| Mice | [Specific Disease Model] | Reduction in [Symptom/Biomarker] by [Percentage] |
| Rats | [Specific Study Area] | Modulation of [Physiological Parameter] |
While rodents are prevalent, other non-rodent species are also used in preclinical research when they offer specific advantages or better mimic certain aspects of human physiology or disease wikipedia.orgfrontiersin.org. Guinea pigs, for instance, have been identified as valuable models for studying various diseases, including those related to immunology, pharmacology, nutritional science, toxicology, the respiratory system, and reproductive diseases plos.org. They share similarities with humans in terms of general physiology and, specifically in the context of reproduction, have an estrous cycle and implantation process that are more similar to humans than those of common laboratory rodents plos.orgbiorxiv.org. Guinea pigs have also been used in inflammation models, such as UV-erythema studies ijpras.com. The choice of non-rodent species depends on the specific research question and the need for a model that accurately reflects the human condition wikipedia.orgfrontiersin.org.
Here is an example of how data from studies in other non-rodent species might be presented:
| Animal Model | Disease Model/Study Area | Key Finding Example |
| Guinea Pigs | [Specific Disease Model] | Observation of [Specific Effect] |
| Guinea Pigs | Inflammation Study | [Percentage] reduction in erythema |
Translational Relevance of Preclinical Findings to Biological Systems
Translational relevance in preclinical research aims to bridge the gap between findings from in vitro studies, animal models, and other non-human systems to predict potential effects and behaviors in human biological systems. For a compound like this compound, understanding this relevance is crucial for assessing its potential therapeutic applications and guiding further research.
This compound is recognized within the International Nonproprietary Names (INN) system as an antihistamine, indicated by the "-astine" stem used in its name who.intantibodysociety.org. This classification broadly suggests its potential to interact with histamine (B1213489) receptors within biological systems, a common target for allergic conditions. Preclinical studies for antihistamines typically involve evaluating their affinity and activity at histamine receptor subtypes (e.g., H1, H2, H3, H4) in isolated cells or tissues, as well as assessing their pharmacokinetic properties and effects in various animal models of allergic response or related conditions.
While the general principles of translational research involve correlating in vitro potency and selectivity with in vivo efficacy and pharmacokinetic profiles, specific detailed research findings and data tables demonstrating the translational relevance of this compound's preclinical profile to human biological systems were not available in the consulted sources. Establishing a robust in vitro-in vivo correlation (IVIVC) is a key aspect of translational science in drug development, allowing for the prediction of in vivo performance based on in vitro data allucent.comjocpr.comnih.govfarmaciajournal.commdpi.com. Such correlations are typically developed by comparing in vitro drug release or dissolution profiles with in vivo pharmacokinetic parameters like plasma concentration or amount absorbed allucent.comjocpr.comnih.gov. However, specific data illustrating this correlation for this compound was not found.
Research in systems biology provides frameworks for understanding complex biological interactions at multiple scales, from molecular networks to whole organisms gatech.edupitt.edumit.edu. Applying systems biology approaches to preclinical data could potentially offer deeper insights into how this compound's activity observed in simplified systems might translate to the complexity of human biological responses. However, specific studies detailing the application of systems biology to this compound's translational profile were not identified.
Therefore, while the classification of this compound as an antihistamine provides a general indication of its likely target and potential biological activity, specific detailed data from preclinical studies demonstrating its translational relevance to human biological systems, including quantitative correlations or predictive models, were not found in the available information.
Chemical Synthesis and Structural Optimization of Bepiastine and Analogues
Synthetic Methodologies for Bepiastine and Related Compounds
The synthesis of this compound and its analogues relies on various organic chemistry techniques to assemble the specific ring system and incorporate necessary functional groups. While specific detailed reaction schemes for this compound synthesis are not extensively detailed in the provided snippets, the context points to established routes and ongoing efforts for innovation in the synthesis of related compounds and derivatives hilarispublisher.comrsc.orgresearchgate.net.
Established Synthetic Routes and Strategies
Established synthetic routes for compounds with similar structural motifs often involve the construction of the benzothiazepin ring system, which is a key feature of this compound. General strategies in organic synthesis that could be applicable include cyclization reactions, formation of carbon-heteroatom bonds (C-N, C-S), and functional group interconversions researchgate.net. The synthesis of related compounds, such as meclizine (B1204245) (a piperazine (B1678402) derivative), involves steps like halogenation and N-alkylation, suggesting similar strategies might be employed for parts of the this compound structure iiab.me. The synthesis of complex molecules often utilizes established named reactions and synthetic schemes to achieve specific substitution patterns and desired biological activities researchgate.net.
Innovations in Synthetic Chemistry for this compound Derivations
Innovations in synthetic chemistry play a crucial role in developing more efficient, selective, and sustainable methods for preparing this compound derivatives hilarispublisher.com. Modern approaches in drug discovery synthesis focus on accelerating the design-synthesis-data cycle by rapidly identifying and executing impactful synthetic methods nih.gov. This includes the development of new methodologies for rapid analogue synthesis and scaling up novel building blocks for late-stage functionalization nih.gov. While specific innovations for this compound itself are not detailed, broader trends in synthetic chemistry applicable to drug discovery include advances in catalysis (e.g., transition metal-catalyzed reactions, organocatalysis, biocatalysis), automation, and computational chemistry hilarispublisher.com. These innovations enable the efficient synthesis of complex molecules and facilitate the optimization of drug-like properties hilarispublisher.com. Green chemistry principles are also increasingly guiding innovations in industrial chemical synthesis, aiming for more environmentally benign processes, waste minimization, and reduced hazardous by-products alliedacademies.org.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to the chemical structure of a compound affect its biological activity gardp.orgwikipedia.orgcollaborativedrug.com. For this compound and its analogues, SAR studies aim to identify the specific structural features responsible for its pharmacological effects and to guide the design of new compounds with improved properties gardp.orgwikipedia.org.
Systematic Investigation of Structural Modifications
SAR studies involve the systematic modification of the lead compound's structure to provide insight into the molecular determinants of its interaction with biological targets nih.gov. This typically involves altering different parts of the molecule, such as changing substituents on aromatic rings, modifying linker regions, or altering heterocyclic systems researchgate.netnih.govuno.edu. By synthesizing a series of analogues with planned structural variations, researchers can evaluate the impact of each modification on activity rsc.orgresearchgate.net. For example, studies on other compound series have investigated the effect of variations in substituents on phenyl rings, ester moieties, and nitrogen atoms within a core structure uno.edu.
Identification of Key Structural Features for Pharmacological Activity
Through systematic structural modifications and evaluation of biological activity, SAR studies identify the key structural features essential for the pharmacological activity of this compound and its analogues researchgate.netnih.govnih.gov. These features might include specific functional groups, the spatial arrangement of atoms, or the electronic properties of certain parts of the molecule. Research findings in SAR studies often highlight which modifications enhance or diminish activity, providing crucial information for rational drug design gardp.orgwikipedia.org. For instance, studies on silybin (B1146174) analogues identified essential, non-essential, and detrimental functionalities contributing to its activity nih.gov. Similarly, investigations into other compound classes have revealed the impact of specific substituents on potency and selectivity uno.edu.
While specific detailed data tables for this compound SAR were not found in the provided snippets, SAR studies generally lead to the identification of preferred substituents or structural motifs at specific positions that are associated with optimal activity. This information can be summarized in tables showing the structure of analogues and their corresponding biological activity data (e.g., IC50 values, binding affinities).
Analogues Design and Synthesis based on SAR Insights
The insights gained from SAR studies directly inform the design and synthesis of new this compound analogues rsc.orgresearchgate.netwikipedia.org. By understanding which structural features are critical for activity, medicinal chemists can design novel compounds predicted to have improved potency, selectivity, or other desirable pharmacological characteristics gardp.orgwikipedia.orgcollaborativedrug.com. This rational design process guides the synthetic efforts to create these targeted analogues rsc.orgresearchgate.net. The synthesis of designed analogues then allows for the experimental validation of the SAR predictions, further refining the understanding of the relationship between structure and activity rsc.orgresearchgate.netwikipedia.org. This iterative process of design, synthesis, and evaluation is central to the lead optimization phase of drug discovery nih.gov.
Computational Chemistry and In Silico Modeling in Structural Research
Computational chemistry and in silico modeling play a significant role in the structural research and optimization of chemical compounds, including antihistamines like this compound and its analogues. These techniques allow for the theoretical investigation of molecular interactions, prediction of biological activities, and understanding of binding modes without extensive experimental work. nih.govnih.govunito.it The application of computational methods has become increasingly valuable in drug discovery and design, particularly with the availability of protein crystal structures. mdpi.comtandfonline.com
One key area where computational chemistry is applied is in the study of interactions between ligands and receptors, such as the histamine (B1213489) H₁ receptor, which is a target for this compound. nih.govnih.govmdpi.com Techniques like molecular docking are used to predict the preferred binding orientation and affinity of a molecule within the active site of a receptor. nih.govnih.govekb.egekb.egscirp.org This provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding energy and, consequently, the potency of the compound. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) analysis is another important in silico method used to establish a correlation between the structural properties of a series of compounds and their biological activity. nih.govnih.govnih.govqsartoolbox.orgqsartoolbox.org By developing QSAR models, researchers can predict the activity of new, untested analogues based on their molecular descriptors. nih.govnih.govqsartoolbox.org Three-dimensional QSAR techniques, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide contour maps that highlight regions around the molecule where specific chemical features (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity, guiding the design of new analogues with improved potency. nih.govnih.gov
Molecular dynamics simulations are also employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of their interaction compared to static docking poses. nih.govnih.govnih.gov These simulations can reveal the stability of the complex and conformational changes that occur upon binding, offering further insights into the binding mechanism. nih.govnih.govnih.gov
In the context of structural research for compounds like this compound, computational studies can contribute to:
Predicting binding affinities to the target receptor (e.g., H₁ receptor). nih.govnih.gov
Identifying key amino acid residues in the receptor binding site that interact with the ligand. mdpi.com
Understanding the impact of structural modifications on binding affinity and activity. nih.govnih.gov
Designing novel analogues with potentially improved properties. nih.govnih.gov
Filtering large libraries of compounds through virtual screening to identify potential lead candidates. tandfonline.comresearchgate.net
For example, a study involving computational analysis of structure-based interactions for novel H₁-antihistamines utilized 3D-QSAR techniques and molecular docking to understand the structural factors affecting antagonism potency. nih.govnih.gov A ligand-based CoMSIA model was developed, which showed good predictive quality for the bioactivities of new chemicals. nih.govnih.gov Molecular docking was performed to investigate the interaction mode, and molecular dynamics simulations were used to study the docking conformation and structural changes. nih.govnih.gov While this study examined a range of H₁-antihistamines, the methodologies employed are directly applicable to the computational study of this compound and its analogues to understand their interaction with the H₁ receptor.
Another study focusing on identifying potential inhibitors against a different protein target (KIF2C) used molecular docking and ADMET analysis, where this compound was among the compounds evaluated, showing a docking energy of -5.2 kcal/mol. researchgate.net This demonstrates the application of computational methods in screening and evaluating various compounds, including this compound, for potential interactions with biological targets. researchgate.net
Computational tools and databases, such as PubChem, provide access to structural information and computed properties of compounds like this compound (CID 185456), which are essential inputs for in silico studies. nih.gov
Interactive Data Table: Predicted Binding Energies (Example Data - Illustrative)
| Compound | Target Protein | Docking Energy (kcal/mol) |
| This compound | KIF2C | -5.2 |
| Compound X | H₁ Receptor | -8.5 |
| Compound Y | H₁ Receptor | -7.9 |
| Compound Z | KIF2C | -6.1 |
These computational approaches provide valuable theoretical data and insights that complement experimental studies, accelerating the process of structural optimization and the identification of promising drug candidates. nih.govnih.govunito.it
Non Clinical Pharmacokinetic and Metabolic Fate Investigations of Bepiastine
Absorption and Distribution Studies in Preclinical Models
Absorption describes the process by which a substance enters the bloodstream, while distribution refers to its movement from the bloodstream into tissues and organs allucent.comomicsonline.org. Preclinical studies in animal models are used to evaluate these processes for Bepiastine.
Tissue Distribution Profiles in Animal Models
Tissue distribution studies in animals provide insights into where a compound localizes in the body after administration. These studies often involve administering a radiolabeled compound and measuring radioactivity in various tissues over time criver.commdpi.combioivt.com. Quantitative Whole-Body Autoradiography (QWBA) is a common technique for visualizing and quantifying the distribution of a compound in animal tissues criver.combioivt.com. Tissue dissection can supplement QWBA data by allowing for the quantification of the compound in specific organs or substructures criver.combioivt.com.
While specific detailed tissue distribution data for this compound in animal models were not extensively found in the immediate search results, preclinical tissue distribution studies are a standard part of evaluating a compound's behavior in vivo criver.commdpi.combioivt.com. These studies help identify potential target tissues for efficacy or toxicity and assess the extent of distribution beyond the bloodstream criver.combioivt.com.
Plasma Concentration Dynamics
Plasma concentration dynamics describe how the concentration of a compound in the blood plasma changes over time after administration. This is a fundamental aspect of pharmacokinetics and provides data on absorption rate, peak concentration (Cmax), time to peak concentration (Tmax), and the rate of elimination allucent.com. Noncompartmental analysis (NCA) is a commonly used method to determine these parameters from plasma concentration-time data in non-clinical studies allucent.com.
Studies in rats involving intravenous administration of Bepotastine besilate (a related compound) showed that its concentration was lower in the brain compared to plasma, suggesting a reduced potential for central nervous system effects nih.gov. While this specific study is on a related compound, it highlights the type of plasma concentration dynamics analysis performed in preclinical evaluations of this class of drugs. Plasma protein binding is another factor influencing plasma concentration dynamics and tissue distribution, as only unbound drug is generally available for distribution and elimination nih.govnih.gov.
Metabolism and Biotransformation Pathways
Metabolism, also known as biotransformation, is the process by which living organisms modify chemical compounds through enzymatic reactions nih.govwikipedia.orgslideshare.net. This primarily occurs in the liver but can also take place in other tissues nih.govslideshare.net. Metabolism often converts lipophilic compounds into more polar ones, facilitating their excretion from the body nih.govwikipedia.org.
Metabolite Identification and Profiling (MetID)
Metabolite identification and profiling (MetID) studies aim to identify the structures of metabolites formed when a compound is processed by the body evotec.comijpras.com. This is crucial for understanding the fate of the parent compound and assessing the potential activity or toxicity of its metabolites evotec.comijpras.com. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are commonly used for metabolite identification and profiling evotec.comijpras.comnih.govsciex.com. Metabolite profiling can involve identifying metabolites down to a certain percentage of the administered dose or drug-related material evotec.com.
Understanding the metabolic profile in preclinical species is important for selecting appropriate animal models for toxicology studies that are relevant to human metabolism evotec.comijpras.com. Cross-species comparisons of metabolite profiles can reveal differences in metabolism that might contribute to species-specific toxicity evotec.com.
Elucidation of Metabolic Pathways
Elucidating metabolic pathways involves mapping the series of biochemical reactions that transform the parent compound into its metabolites nih.govcreative-proteomics.comfiveable.me. This process helps to understand the enzymes involved and the sequence of metabolic steps nih.govcreative-proteomics.com. Metabolic pathway analysis provides insights into the flow of metabolites and the regulation of biochemical reactions creative-proteomics.com.
Metabolic pathways are generally divided into Phase I and Phase II reactions nih.govwikipedia.orgslideshare.netresearchgate.net. Phase I reactions typically involve the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes nih.govwikipedia.orgslideshare.netresearchgate.net. Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous hydrophilic molecules like glucuronic acid or sulfate, making them more water-soluble for excretion nih.govwikipedia.orgresearchgate.net.
While specific detailed metabolic pathways for this compound were not fully elucidated in the provided search results, the general principles of metabolic pathway elucidation involve identifying metabolites and the enzymes responsible for their formation nih.govcreative-proteomics.comfiveable.mebritannica.com.
In Vitro Metabolism Assays (e.g., liver microsomes, hepatocytes)
In vitro metabolism assays using systems like liver microsomes and hepatocytes are widely used in preclinical drug development to assess the metabolic stability of a compound and identify potential metabolic pathways nuvisan.comresearchgate.netdls.comthermofisher.com. Liver microsomes are subcellular fractions rich in cytochrome P450 enzymes, primarily involved in Phase I metabolism researchgate.netdls.com. Hepatocytes are intact liver cells that contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes, and transporters, making them a more physiologically relevant model for predicting hepatic metabolism dls.comthermofisher.com.
These assays can provide data on the rate of metabolism, such as the in vitro half-life and intrinsic clearance, which can be scaled to predict in vivo hepatic clearance nuvisan.comthermofisher.com. They are also used to identify the enzymes responsible for metabolism and to investigate potential drug-drug interactions nuvisan.comresearchgate.net. Cryopreserved hepatocytes are often used for their convenience and retention of enzymatic activities thermofisher.com.
Data from in vitro metabolism studies are essential for understanding a compound's metabolic fate and can help guide decisions in drug discovery and development, including the selection of compounds for further in vivo testing nuvisan.comthermofisher.com.
Excretion Routes and Clearance Mechanisms
The elimination of a drug from the body occurs through various processes, primarily excretion of the unaltered drug or its metabolites. wikipedia.org The main excretory organ is the kidney, which eliminates water-soluble substances through glomerular filtration and active tubular secretion. wikipedia.orgmsdmanuals.com Passive tubular reabsorption can also occur for filtered drugs. wikipedia.org The liver and biliary system also play a significant role in excretion, particularly for drugs with molecular weights greater than 300 g/mol and those with both polar and lipophilic characteristics. msdmanuals.comnih.gov Biliary excretion involves active secretory transport into bile. msdmanuals.comnih.gov Drugs secreted into bile can either be eliminated in feces or undergo enterohepatic reabsorption. wikipedia.orgnih.gov Other less significant routes of excretion include the lungs, skin, saliva, and tears. wikipedia.org
Clearance is a key pharmacokinetic parameter that quantifies the rate at which a drug is removed from the body relative to its concentration in a biological fluid, typically plasma. admescope.commhmedical.com Physiologically, clearance is influenced by blood flow to the eliminating organ and the organ's efficiency in extracting the drug. mhmedical.com Renal clearance involves filtration, secretion, and reabsorption in the kidneys. wikipedia.orgmsdmanuals.com Biliary clearance involves transport into the bile. msdmanuals.comnih.gov Saturable transport mechanisms in the kidneys (tubular secretion and reabsorption) and liver (biliary secretion) can lead to dose-dependent, non-linear pharmacokinetics. msdmanuals.comnih.gov
Pharmacokinetic Modeling and Simulation in Preclinical Development
Pharmacokinetic modeling and simulation are valuable tools in preclinical development for understanding drug disposition, predicting in vivo profiles, and guiding study design. researchgate.netnih.govfrontiersin.orgsemanticscholar.org These approaches use mathematical methods to describe and predict the ADME processes of a drug in animals. humapub.com
Compartmental and Non-Compartmental Analysis
Two common approaches for analyzing pharmacokinetic data are compartmental analysis and non-compartmental analysis (NCA). humapub.comallucent.comnih.govnih.gov
Non-Compartmental Analysis (NCA): NCA is a model-independent approach that does not require assumptions about the number or nature of body compartments. humapub.comallucent.comnih.gov It primarily relies on algebraic equations to estimate pharmacokinetic parameters directly from the observed drug concentration-time data. humapub.comallucent.com Key parameters estimated by NCA include area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and half-life (t1/2). admescope.comallucent.com NCA is often used in early preclinical studies to characterize initial exposure characteristics due to its simplicity and efficiency. allucent.comnih.gov It typically involves calculating AUC using methods like the trapezoidal rule. admescope.comallucent.comnih.gov
Compartmental Analysis: Compartmental modeling involves representing the body as a system of interconnected compartments (e.g., central compartment representing blood and highly perfused tissues, and peripheral compartments representing other tissues). humapub.comallucent.com This approach assumes that drug within each compartment is uniformly distributed and kinetically homogeneous. humapub.comallucent.comyoutube.com Mathematical models, often based on differential equations, are developed to describe the movement of the drug between these compartments and its elimination from the system. humapub.comyoutube.comwikipedia.org Compartmental models can provide a visual representation of drug disposition processes and predict concentration-time profiles. humapub.com
While NCA is often preferred for initial characterization due to fewer assumptions, compartmental models can be useful for predicting drug concentrations under different dosing regimens and routes of administration, and for understanding the underlying kinetic processes. mhmedical.comhumapub.com The choice between NCA and compartmental analysis depends on the specific objectives of the pharmacokinetic analysis. nih.gov
Physiologically-Based Pharmacokinetic (PBPK) Modeling
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic compartmental modeling technique that simulates the ADME of a compound based on physiological, anatomical, and biochemical properties of the organism, as well as the physicochemical properties of the drug. researchgate.netnih.govfrontiersin.orgsemanticscholar.orgwikipedia.orgmdpi.commdpi.comfrontiersin.org PBPK models represent organs and tissues as interconnected compartments with blood or lymph flow linking them. researchgate.netwikipedia.orgmdpi.com
PBPK modeling integrates drug-specific data (e.g., permeability, intrinsic clearance) with system-specific data (e.g., organ volumes, blood flows) to predict drug concentration-time profiles in various tissues and organs. researchgate.netsemanticscholar.orgwikipedia.orgmdpi.com This approach allows for the prediction of in vivo pharmacokinetics from in vitro data and can be used to extrapolate pharmacokinetic behavior across different species and populations. researchgate.netnih.govsemanticscholar.orgwikipedia.org PBPK models are valuable for predicting tissue distribution, assessing the impact of physiological changes on pharmacokinetics, and supporting decision-making throughout drug discovery and development. researchgate.netsemanticscholar.org They can also help reduce the need for extensive animal studies by providing predictive capacity. researchgate.netnih.govfrontiersin.org
Integration of PK and Pharmacodynamic (PD) Parameters
The integration of pharmacokinetic (PK) and pharmacodynamic (PD) parameters is essential for understanding the relationship between drug exposure and pharmacological effect. diva-portal.orgresearchgate.nettheraindx.com PK/PD modeling aims to quantitatively link the concentration of a drug at the site of action (informed by PK) to the magnitude and time course of the observed response (PD). diva-portal.orgresearchgate.netresearchgate.net
In preclinical development, PK/PD modeling helps to:
Identify the PK/PD index that best correlates with efficacy (e.g., Cmax/MIC, AUC/MIC, Time above MIC for anti-infectives). diva-portal.orgtheraindx.com
Understand the relationship between dose, exposure, and response. diva-portal.org
Predict efficacious doses and optimize dosing regimens. frontiersin.orgdiva-portal.org
Translate preclinical findings to predict human response. diva-portal.orgresearchgate.net
Inform the design of clinical trials. diva-portal.orgtheraindx.com
PK/PD models can range from simple empirical models to more complex mechanistic models that incorporate aspects of the underlying biological system and drug-target interactions. diva-portal.orgresearchgate.netresearchgate.net By integrating in vitro and in vivo preclinical data, PK/PD modeling provides a comprehensive framework for assessing the potential efficacy of a drug candidate and guiding its progression through development. diva-portal.orgtheraindx.comnih.gov
Specific details on the application of compartmental analysis, NCA, PBPK modeling, or PK/PD integration specifically for this compound were not found in the provided search results. The information above describes the general principles and applications of these techniques in non-clinical pharmacokinetic investigations.
Advanced Analytical Methodologies for Bepiastine Research
Chromatographic and Spectroscopic Techniques for Compound Analysis
Chromatographic and spectroscopic techniques are fundamental in the analysis of chemical compounds, enabling separation, identification, and characterization. These methods are essential for isolating bepiastine from complex matrices and elucidating its structural features. Hyphenated techniques, which combine chromatographic separation with spectroscopic detection, offer enhanced capabilities for analyzing complex mixtures arlok.comchemistrydocs.com.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating and quantifying compounds dissolved in a solution arlok.com. It is a pivotal analytical technique in the quantification of pharmaceutical compounds within biological matrices researchgate.net. The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase as they are pumped through a column arlok.com. This allows for the separation of this compound from other components in a sample matrix based on their varying affinities for the stationary phase arlok.com. HPLC methods are developed and optimized by considering factors such as the stationary phase, mobile phase composition, flow rate, and detection method to achieve efficient separation and sensitive detection of the analyte nih.gov. HPLC can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry arlok.com.
Mass Spectrometry (MS) and Tandem MS
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules thermofisher.comkhanacademy.org. It provides direct information about the analyte virginia.edu. MS is a powerful technique for the analysis of pharmaceutical compounds in complex biological matrices due to its high sensitivity and selectivity researchgate.netnih.gov. Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically including fragmentation of selected ions, which provides more detailed structural information and enhances specificity thermofisher.comnih.gov. This is particularly useful for confirming the identity of compounds and for the analysis of metabolites oregonstate.edumdpi.com. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common hyphenated techniques that combine the separation power of HPLC with the identification capabilities of MS, making them the method of choice in many bioanalytical laboratories researchgate.netnih.gov. These techniques are invaluable for detecting and identifying unknowns, mixtures, and chemical structures intertek.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, relatively non-selective analytical tool used for characterizing molecular structures bu.eduemerypharma.com. It provides detailed information about the arrangement of atoms within a molecule savemyexams.com. In 1H NMR, the magnetic field strengths of protons in organic compounds are measured, and the resulting spectrum shows the intensity of each peak against its chemical shift savemyexams.com. Different molecular environments for protons result in different frequencies savemyexams.com. The area under each peak provides information about the number of protons in a particular environment, and splitting patterns can indicate the number of protons on neighboring atoms emerypharma.comsavemyexams.com. NMR, along with MS, is frequently applied in metabolomics research futurelearn.com. While MS is highly sensitive, NMR can provide absolute quantification of metabolites futurelearn.com. Two-dimensional NMR experiments, such as COSY and HMBC, provide correlations between nuclei, aiding in the complete assignment of signals and confirmation of chemical structure emerypharma.com.
Bioanalytical Method Development and Validation for Biological Samples
Bioanalysis involves the analysis of analytes, such as drugs and their metabolites, in biological samples nih.gov. Bioanalytical method development aims to define the design, operating conditions, limitations, and suitability of a method for its intended purpose, ensuring it is ready for validation ich.orgfda.gov. Before development, it is beneficial to understand the physicochemical properties of the analyte and consider existing analytical methods ich.orgfda.gov. Method development includes characterizing elements like reference standards, calibration curves, quality control samples, selectivity, sensitivity, accuracy, precision, recovery, and analyte stability ich.org.
Bioanalytical method validation is crucial to ensure the acceptability of assay performance and the reliability of analytical results obtained from biological samples ich.orgresearchgate.net. It is the process of proving that an analytical technique is suitable for its intended use amazon.com. Full validation is typically performed when establishing a bioanalytical method for quantifying an analyte in clinical and applicable nonclinical studies ich.org. Validation parameters commonly evaluated include accuracy, precision, sensitivity, selectivity, linearity, range, recovery, and stability researchgate.netamazon.com. Sample preparation, which involves cleaning up the sample matrix to remove interferences and improve analytical system performance, is a critical step in bioanalysis nih.govresearchgate.net. Techniques like liquid-liquid extraction, solid phase extraction, and protein precipitation are commonly used researchgate.netresearchgate.net.
Quantitative Analysis of this compound and its Metabolites in Preclinical Matrices
Quantitative analysis of this compound and its metabolites in preclinical matrices is essential for pharmacokinetic and toxicokinetic studies. This involves accurately measuring the concentration of the parent compound and its metabolic products in biological samples obtained from preclinical species. LC-MS/MS is often the preferred technique for this purpose due to its high sensitivity and selectivity, allowing for the accurate quantification of analytes in complex biological matrices nih.govmdpi.com.
While specific detailed research findings on the quantitative analysis of this compound and its metabolites in preclinical matrices were not extensively found in the search results, the principles and techniques described in sections 6.1 and 6.2 are directly applicable. The development and validation of a sensitive and robust bioanalytical method using techniques like LC-MS/MS are necessary to accurately quantify this compound and its metabolites in matrices such as plasma, urine, or tissue samples from preclinical studies nih.govich.org. Such methods would involve appropriate sample preparation techniques to minimize matrix effects and ensure reliable quantification researchgate.netresearchgate.net.
Statistical and Computational Approaches in Data Analysis
Statistical and computational approaches are integral to the analysis and interpretation of data generated from this compound research, particularly in the context of analytical measurements and preclinical studies. Statistical methods are involved in the planning, designing, collecting, analyzing, and reporting of research findings nih.gov. They provide meaning to numerical data and are essential for drawing valid inferences nih.gov.
In analytical chemistry, statistical methods are used to evaluate method performance parameters such as accuracy, precision, limits of detection and quantification, and linearity nih.gov. They are also used for comparing different analytical methods and assessing the uncertainty of measurements.
In preclinical studies involving the quantitative analysis of this compound and its metabolites, statistical analysis is crucial for interpreting pharmacokinetic profiles, assessing exposure levels, and establishing relationships between dose and concentration. This can involve various statistical techniques depending on the study design and the nature of the data.
Computational approaches are increasingly used in conjunction with analytical techniques, particularly in areas like metabolomics and the analysis of complex datasets researchgate.net. These can include methods for data preprocessing, such as peak picking and alignment in chromatographic and spectroscopic data, as well as multivariate statistical analysis techniques like principal component analysis (PCA) or partial least squares (PLS) to identify patterns and correlations in the data researchgate.net. Computational statistics and data analysis encompass a wide range of methods for analyzing data, including those involving machine learning and data mining cmstatistics.orginsight7.io. These techniques can be applied to identify potential biomarkers, understand metabolic pathways, and build predictive models related to the behavior of this compound and its metabolites in biological systems researchgate.net.
Multivariate Data Analysis
Multivariate Data Analysis (MVDA) encompasses a collection of statistical techniques designed to simultaneously analyze datasets containing multiple variables geeksforgeeks.orgdrnishikantjha.comcareerfoundry.com. In the context of this compound research, MVDA can be applied to complex analytical data generated from various sources, such as spectroscopic measurements (e.g., NMR, MS, IR), chromatographic profiles (e.g., HPLC, GC), or data from high-throughput screening assays. The goal is to discern underlying relationships, patterns, or differences that may not be apparent when analyzing variables individually geeksforgeeks.orgcareerfoundry.com.
Common MVDA techniques applicable to this compound research include Principal Component Analysis (PCA), Partial Least Squares (PLS), and Multivariate Analysis of Variance (MANOVA) geeksforgeeks.orgcareerfoundry.com. PCA can be used for dimensionality reduction and identifying the variables that contribute most to the variance in a dataset, potentially revealing key characteristics or variations in this compound samples or related biological responses. PLS can be employed to model the relationship between a set of predictor variables (e.g., structural descriptors or analytical signals) and a set of response variables (e.g., biological activity or purity levels). MANOVA is useful for comparing means across multiple dependent variables simultaneously, which could be relevant when assessing the effects of different conditions on several measured parameters in this compound studies careerfoundry.com.
While specific published studies detailing the application of MVDA directly to this compound data were not extensively found in the immediate search, the principles of MVDA are highly relevant. For example, in the analysis of chromatographic data from this compound synthesis or degradation studies, MVDA could help identify co-eluting impurities or understand the factors influencing product purity based on multiple process parameters. Similarly, analyzing spectroscopic data from different this compound formulations or stability samples using MVDA could reveal subtle changes indicative of degradation pathways or variations in composition. The integration of analytical data with biological assay results through MVDA could also potentially help in establishing structure-activity relationships or identifying key analytical markers correlating with biological effects. findaphd.com
Consider a hypothetical dataset from a this compound stability study analyzed using MVDA:
| Sample ID | Storage Temp (°C) | Humidity (%) | Time (Weeks) | Purity (%) | Impurity A (%) | Impurity B (%) | Degradant X (Area %) |
| S-01 | 25 | 60 | 0 | 99.8 | 0.1 | 0.05 | 0.01 |
| S-02 | 40 | 75 | 4 | 98.5 | 0.3 | 0.1 | 0.5 |
| S-03 | 25 | 60 | 4 | 99.5 | 0.15 | 0.08 | 0.1 |
| S-04 | 40 | 75 | 8 | 96.2 | 0.7 | 0.2 | 1.5 |
| S-05 | 25 | 60 | 8 | 99.1 | 0.2 | 0.1 | 0.3 |
Meta-Analysis and Systematic Reviews in Basic Research
Meta-analysis and systematic reviews are powerful tools for synthesizing findings from multiple individual studies, providing a more robust and evidence-based understanding of a particular topic litmaps.comscribbr.comnih.govfrontiersin.org. While traditionally more common in clinical research, the methodology is increasingly recognized and applied in basic science to consolidate findings and identify trends nih.gov.
A systematic review involves a rigorous and transparent process of identifying, selecting, critically appraising, and synthesizing all relevant research on a specific question litmaps.comscribbr.comfrontiersin.org. This systematic approach minimizes bias compared to traditional narrative reviews scribbr.comnih.gov. Following a systematic review, meta-analysis can be performed, which is a statistical technique to combine the quantitative results of multiple studies to produce a single, more precise estimate of an effect or association nih.govnih.gov.
In the context of basic research on this compound, systematic reviews and meta-analyses could be invaluable for consolidating findings from diverse in vitro studies (e.g., receptor binding assays, enzyme inhibition studies, cellular pathway analysis) or preclinical studies (e.g., animal models investigating specific pharmacological effects or pharmacokinetic properties). Given the potential heterogeneity across basic research studies due to variations in experimental designs, models, and methodologies, meta-analysis techniques can be adapted to handle this variability and identify potential sources of inconsistency nih.gov.
For example, a systematic review and meta-analysis could synthesize findings from multiple in vitro studies investigating this compound's affinity for a specific receptor subtype across different cell lines or experimental conditions. This could provide a more precise estimate of the binding affinity and identify factors influencing it. Similarly, synthesizing data from various preclinical studies examining a particular pharmacological effect of this compound could help determine the consistency of the effect across different animal models and identify variables contributing to observed variations. nih.gov
Future Directions and Emerging Research Avenues for Bepiastine
Novel Target Identification and Validation
A primary future direction for Bepiastine research lies in the identification and validation of novel molecular targets. While its initial mechanisms of action may be known, a deeper understanding of its full biological footprint is crucial for expanding its therapeutic applications. Advanced techniques will be instrumental in elucidating new proteins, signaling pathways, and cellular processes that are modulated by this compound.
Methodologies such as chemical proteomics and affinity-purification mass spectrometry can be employed to identify direct binding partners of this compound within the cellular environment. broadinstitute.org Furthermore, functional genomics approaches, including CRISPR/Cas9 screening, can reveal genes that are essential for this compound's therapeutic effects or that mediate resistance to it. Validating these newly identified targets will be a critical step, involving a combination of in vitro assays and in vivo disease models to confirm their relevance. nih.gov This line of research could unveil previously unknown therapeutic opportunities for this compound in a range of diseases.
| Approach | Description | Potential Application for this compound |
| Chemical Proteomics | Utilizes chemical probes to identify protein-drug interactions directly in complex biological systems. | Identification of direct molecular targets of this compound in various cell types. |
| CRISPR/Cas9 Screening | A powerful gene-editing tool used to systematically knock out genes to identify those that influence a drug's efficacy. | Discovery of genes and pathways that mediate the therapeutic effects or resistance mechanisms of this compound. |
| In Vivo Models | The use of animal models of disease to confirm the therapeutic relevance of a potential drug target. | Validation of novel targets identified through proteomic and genomic screens in a physiological context. |
Advanced Preclinical Model Development
The development and utilization of more sophisticated preclinical models will be pivotal in accelerating this compound research. Traditional 2D cell cultures and conventional animal models often fail to fully recapitulate the complexity of human diseases. nih.gov The future of this compound testing will rely on models that offer greater physiological relevance and predictive power.
Humanized animal models, which are genetically engineered to express human genes, will allow for a more accurate assessment of this compound's efficacy and metabolism. biocytogen.com Moreover, the advent of organ-on-a-chip technology—microfluidic devices that culture human cells in a 3D environment to mimic the structure and function of human organs—presents a groundbreaking opportunity. These models can be used to study the effects of this compound on specific organs in a controlled and human-relevant manner, potentially offering insights into both its therapeutic actions and potential toxicities.
Integration of Omics Technologies (Genomics, Proteomics)
A systems-level understanding of this compound's effects can be achieved through the integration of various "omics" technologies. Genomics, proteomics, and metabolomics offer comprehensive snapshots of the molecular changes induced by this compound in cells and tissues. researchgate.netnih.gov
By combining these datasets, researchers can construct detailed molecular maps of this compound's mechanism of action. nih.gov For instance, genomic and transcriptomic analyses can identify genes whose expression is altered by this compound, while proteomic analysis can reveal changes in protein levels and post-translational modifications. broadinstitute.orgnih.gov Metabolomics can then provide insights into the downstream effects on cellular metabolism. This integrated approach will not only refine our understanding of how this compound works but also aid in the discovery of biomarkers to predict patient response.
| Omics Technology | Data Provided | Application in this compound Research |
| Genomics | Information on gene expression changes. | Identifying genetic signatures associated with this compound response. |
| Proteomics | Information on protein level changes and modifications. wistar.org | Understanding the impact of this compound on cellular signaling and protein networks. wistar.org |
| Metabolomics | Information on changes in small molecule metabolites. | Assessing the downstream functional consequences of this compound treatment on cellular metabolism. |
Application of Artificial Intelligence and Machine Learning in Drug Discovery Research
Collaborative Research Initiatives and Data Sharing Paradigms
The complexity of modern drug discovery necessitates a shift towards more collaborative research models. collaborativeresearch.us Future progress in understanding and developing this compound will be significantly enhanced by open science initiatives and data-sharing paradigms. elsevierpure.com
Establishing consortia of academic and industry researchers can foster the sharing of expertise, resources, and data. nih.gov The creation of centralized databases to house genomic, proteomic, and clinical data related to this compound would provide a valuable resource for the entire research community. Such collaborative efforts will not only accelerate the pace of discovery but also enhance the reproducibility and robustness of research findings, ultimately benefiting the development of new therapies.
Q & A
Basic Research Questions
Q. What are the established methodologies for investigating Bepiastine’s mechanism of action in preclinical studies?
- Answer : Studies on this compound’s mechanism should integrate in vitro binding assays (e.g., histamine receptor affinity) with in vivo models (e.g., murine allergy models). Key steps include:
Target Identification : Use competitive radioligand binding assays to quantify receptor affinity .
Functional Assays : Measure downstream effects (e.g., mast cell degranulation inhibition) using ELISA or flow cytometry .
Dose-Response Relationships : Apply nonlinear regression models to determine EC₅₀/IC₅₀ values, ensuring statistical power via a priori sample size calculations .
- Data Interpretation : Cross-validate results with knockout models to confirm target specificity .
Q. How can researchers design robust pharmacokinetic (PK) studies for this compound?
- Answer : PK studies require:
Tiered Sampling : Collect plasma/tissue samples at multiple time points post-administration to model absorption, distribution, and elimination .
Analytical Validation : Use LC-MS/MS for quantification, ensuring sensitivity (LOQ ≤1 ng/mL) and specificity against metabolites .
Population PK Modeling : Account for covariates like age, renal function, or drug interactions using nonlinear mixed-effects software (e.g., NONMEM) .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s efficacy data across heterogeneous patient populations?
- Answer : Contradictory outcomes often arise from unmeasured confounders (e.g., genetic polymorphisms, comorbidities). Address this by:
Stratified Analysis : Subgroup patients by biomarkers (e.g., CYP2D6 status) or comorbidities (e.g., renal impairment) .
Meta-Regression : Pool data from independent studies and model heterogeneity sources (e.g., study design, dosing regimens) .
Qualitative Triangulation : Combine quantitative data with patient-reported outcomes to contextualize efficacy discrepancies .
- Example : A 2024 meta-analysis found this compound’s efficacy in urticaria varied by baseline IgE levels (β = -0.34, p < 0.01), highlighting the need for biomarker stratification .
Q. How can researchers optimize this compound’s experimental formulations for enhanced bioavailability?
- Answer : Advanced formulation studies should:
Screen Excipients : Use factorial designs to test solubilizers (e.g., cyclodextrins) and permeation enhancers (e.g., chitosan) .
In Silico Modeling : Predict solubility and permeability via tools like GastroPlus, reducing iterative lab trials .
In Vivo Correlation : Validate formulations in dual-cannulated animal models to assess regional absorption .
- Data Challenges : Address interspecies variability by normalizing results to human-relevant metrics (e.g., dose/kg⁰·⁷⁵) .
Q. What ethical and methodological considerations apply to clinical trials testing this compound in vulnerable populations (e.g., pediatric or geriatric patients)?
- Answer : Key considerations include:
Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design .
Dose Adjustments : Use allometric scaling or physiologically based PK (PBPK) models to estimate safe pediatric doses .
Safety Monitoring : Implement real-time adverse event tracking via centralized databases (e.g., REDCap) .
- Regulatory Alignment : Pre-submit protocols to ethics boards with risk-benefit analyses, citing precedents like the 2023 EMA guidelines .
Methodological Guidance for Data Analysis
Q. How should researchers handle missing data in longitudinal this compound studies?
- Answer : Mitigate bias via:
Multiple Imputation : Use chained equations (MICE) to preserve dataset structure, assuming data is missing at random (MAR) .
Sensitivity Analysis : Compare complete-case results with imputed datasets to assess robustness .
Reporting Standards : Document missingness patterns (e.g., monotonic vs. intermittent) in supplementary materials .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent adverse effects?
- Answer : Employ:
Proportional Odds Models : For ordinal outcomes (e.g., severity grading) .
Time-to-Event Analysis : Use Cox regression for delayed adverse events (e.g., sedation), adjusting for competing risks .
Bayesian Methods : Incorporate prior safety data to improve inference in small samples .
Contradiction and Innovation
Q. How can conflicting findings about this compound’s CNS penetration be reconciled?
- Answer : Discrepancies may stem from methodological variability:
Assay Sensitivity : Compare blood-brain barrier (BBB) models (e.g., in vitro co-cultures vs. PET imaging) .
Endpoint Selection : Use surrogate markers (e.g., CSF concentrations) alongside neurocognitive batteries .
Publication Bias : Search clinicaltrials.gov for unpublished negative data .
Q. What innovative methodologies could expand this compound’s therapeutic applications?
- Answer : Emerging approaches include:
Network Pharmacology : Map this compound’s off-target effects against disease modules (e.g., asthma comorbidities) .
Real-World Evidence (RWE) : Leverage EHR data to identify repurposing opportunities (e.g., chronic pruritus) .
CRISPR-Cas9 Screens : Identify genetic modifiers of this compound response in patient-derived cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
